5-Ethynyl-2,4-dimethoxypyrimidine
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Overview
Description
5-Ethynyl-2,4-dimethoxypyrimidine is a chemical compound with the molecular formula C8H8N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of ethynyl and methoxy groups attached to the pyrimidine ring, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 5-Ethynyl-2,4-dimethoxypyrimidine typically involves several steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Chemical Reactions Analysis
5-Ethynyl-2,4-dimethoxypyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The ethynyl and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
5-Ethynyl-2,4-dimethoxypyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug design and development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 5-Ethynyl-2,4-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The ethynyl and methoxy groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
5-Ethynyl-2,4-dimethoxypyrimidine can be compared with other similar compounds, such as:
2,4-Dimethoxypyrimidine: This compound lacks the ethynyl group, which significantly alters its chemical properties and reactivity.
5-(2-Chloroethyl)-2,4-dichloropyrimidine: This compound has different substituents, leading to distinct chemical and biological activities.
The presence of the ethynyl group in this compound makes it unique and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-ethynyl-2,4-dimethoxypyrimidine |
InChI |
InChI=1S/C8H8N2O2/c1-4-6-5-9-8(12-3)10-7(6)11-2/h1,5H,2-3H3 |
InChI Key |
XLESKJZVDQPHLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1C#C)OC |
Origin of Product |
United States |
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